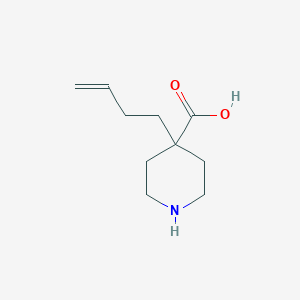

4-(But-3-en-1-yl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18138298

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO2 |

|---|---|

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | 4-but-3-enylpiperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |

| Standard InChI Key | MLMHWEPBSJKODC-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCC1(CCNCC1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid is C₁₀H₁₇NO₂, with a molar mass of 183.25 g/mol . Key structural features include:

-

A piperidine ring with a but-3-enyl group at the 4-position, introducing unsaturation (C=C bond) for potential reactivity.

-

A carboxylic acid group at the same carbon, enabling hydrogen bonding and salt formation.

Table 1: Key Physicochemical Properties

The SMILES and InChI descriptors highlight the spatial arrangement, with the but-3-enyl chain contributing to hydrophobicity . The carboxylic acid group (pKa ~3–4) enhances polarity, influencing solubility and reactivity .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via alkylation or carboxylation strategies:

-

Alkylation of Piperidine Precursors:

-

Carbodiimide-Mediated Coupling:

Industrial-Scale Production

Industrial methods emphasize solvent optimization (e.g., dichloromethane or acetonitrile) and catalytic systems to enhance yield (>75%). Purification often involves recrystallization from ethanol or toluene-petroleum ether mixtures .

Applications in Medicinal Chemistry

GABA Transporter Modulation

Analogues of piperidine-4-carboxylic acid, such as (S)-SNAP-5114, inhibit γ-aminobutyric acid (GABA) transporters (e.g., mGAT4) with IC₅₀ values ~5–10 μM . The but-3-enyl group in 4-(but-3-en-1-yl)piperidine-4-carboxylic acid may similarly enhance blood-brain barrier permeability due to increased lipophilicity .

Biological Activity and Pharmacological Profile

In Vitro Studies

-

Enzyme Inhibition: Piperidine-carboxylic acids inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), with IC₅₀ values in the micromolar range .

-

Receptor Binding: The unsaturated but-3-enyl group may interact with hydrophobic pockets in receptors, as seen in GABAₐ receptor modulators .

In Vivo Efficacy

In rodent models, related compounds demonstrate neuroprotective effects against cerebral ischemia and oxidative stress . Pharmacokinetic studies indicate moderate oral bioavailability (~40%) due to carboxylic acid ionization at physiological pH .

Analytical Characterization

Spectroscopic Data

-

NMR (¹H): Peaks at δ 1.2–3.5 ppm (piperidine protons), δ 5.0–5.5 ppm (C=C protons), and δ 12.1 ppm (carboxylic acid) .

Chromatographic Methods

Stability and Degradation

Thermal Stability

The compound is stable at room temperature but undergoes decarboxylation above 150°C . The but-3-enyl group may participate in Diels-Alder reactions under heated conditions .

Hydrolytic Degradation

In aqueous solutions (pH >7), the ester derivatives hydrolyze to the free acid, with a half-life of ~24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume